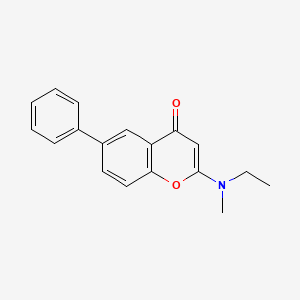Chromone, 2-(ethylmethylamino)-6-phenyl-
CAS No.: 83766-99-8
Cat. No.: VC15904591
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83766-99-8 |
|---|---|
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 2-[ethyl(methyl)amino]-6-phenylchromen-4-one |
| Standard InChI | InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-11-14(9-10-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
| Standard InChI Key | BCIAYWPWBWTFKN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Properties
Core Structure and Substituent Effects
Chromone, 2-(ethylmethylamino)-6-phenyl- belongs to the chromone family, which features a benzopyran-4-one skeleton. The C2 position is substituted with an ethylmethylamino group (–N(CH₂CH₃)(CH₃)), while the C6 position carries a phenyl ring (Fig. 1) . This substitution pattern distinguishes it from isomers such as 2-(ethylmethylamino)-8-phenylchromone (CAS 83767-05-9), where the phenyl group occupies the C8 position . The planar chromone core facilitates π-π stacking interactions, while the ethylmethylamino group introduces basicity (predicted pKₐ ≈ 3.2) , influencing solubility and receptor binding.
Table 1: Key structural and physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₇NO₂ | |
| Molecular weight | 279.36 g/mol | |
| XLogP3 | 3.25 (predicted) | |
| Topological polar surface area | 29.5 Ų | |
| Hydrogen bond donors/acceptors | 0/3 |
Nomenclature and Synonyms
The compound is systematically named 2-[ethyl(methyl)amino]-6-phenyl-4H-chromen-4-one under IUPAC rules . Common synonyms include:
-
2-(Ethylmethylamino)-6-phenylchromone
-
2-(Etilmetilammino)-6-fenilcromone
Synthesis and Manufacturing
Historical Synthetic Routes
Early synthesis routes for 2-aminochromones involved aldol condensation of o-hydroxyacetophenones with N-substituted amines, followed by cyclization . For 2-(ethylmethylamino)-6-phenylchromone, iodination at C6 and subsequent Sonogashira coupling with phenylacetylene precursors have been proposed . A Pd-catalyzed carbonylation-Sonogashira-cyclization cascade, optimized for analogous aza-chromones, could be adapted using 3-iodo-4-pyridones and terminal alkynes .
Modern Methodologies
Recent advances leverage palladium catalysis for regioselective functionalization. For example, Scheme 1 illustrates a hypothetical pathway:
-
Amine introduction: Buchwald–Hartwig amination with ethylmethylamine installs the C2 substituent .
-
Phenyl coupling: Suzuki-Miyaura cross-coupling with phenylboronic acid yields the target compound .
Critical parameters include:
Pharmacological Profile
In Vitro Activity
Analogous chromones demonstrate potent inhibitory effects on proinflammatory cytokines (e.g., IL-6) and prion protein aggregation . For instance, hydroxyethylamino-substituted chromones show Kᵢ values <100 nM against recombinant prion proteins , suggesting potential structure-activity relationships (SAR) for the ethylmethylamino variant.
Table 2: Bioactivity of selected chromone derivatives
| Compound | Target | IC₅₀/Kᵢ | Source |
|---|---|---|---|
| SC-NMeEtOH | PrPˢᶜ aggregates | 88.0 nM | |
| Chromone derivative 39 | IL-6 mRNA | 98% inhibition | |
| 2-(Ethylmethylamino)-6-phenyl- | LD₅₀ (oral, mouse) | 600 mg/kg |
In Vivo Pharmacokinetics
No in vivo data exists for the specific compound, but related chromones exhibit moderate oral bioavailability (F ≈ 30–40%) and hepatic clearance mediated by CYP3A4 . The ethylmethylamino group may reduce first-pass metabolism compared to tertiary amines .
Toxicological Data
Acute Toxicity
The compound’s acute oral toxicity in mice (LD₅₀ = 600 mg/kg) classifies it as Category 4 under GHS (harmful if swallowed). Comparatively, simpler chromones like chromone-3-carboxylic acid show lower toxicity (LD₅₀ >2000 mg/kg), indicating that the ethylmethylamino group increases hazard potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume